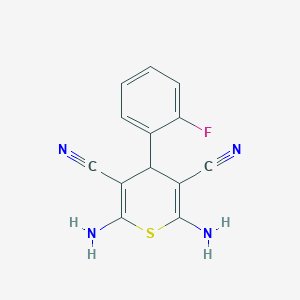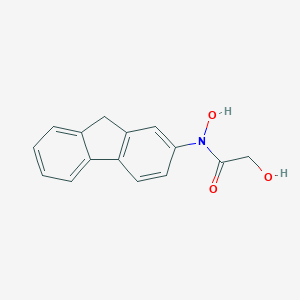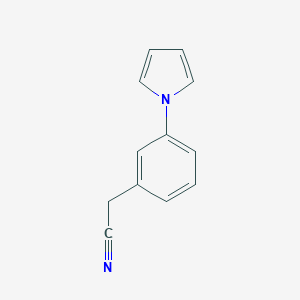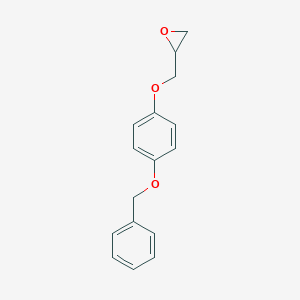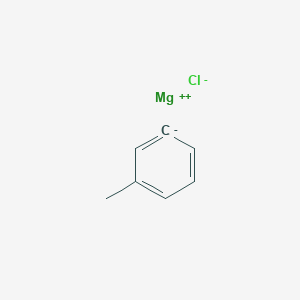
m-Tolylmagnesium chloride
Vue d'ensemble
Description
M-Tolylmagnesium chloride is a Grignard reagent with the linear formula CH3C6H4MgCl . It has a molecular weight of 150.89 . It is typically available as a 1.0 M solution in tetrahydrofuran (THF) .
Synthesis Analysis
M-Tolylmagnesium chloride is typically synthesized via a Grignard reaction . The Grignard reaction involves the reaction of an alkyl or aryl halide with magnesium metal in an ether or THF solvent .Molecular Structure Analysis
The molecular structure of m-Tolylmagnesium chloride is represented by the SMILES stringCc1cccc([Mg]Cl)c1 . The InChI representation is 1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q;;+1/p-1 . Chemical Reactions Analysis
M-Tolylmagnesium chloride is used in Grignard reactions . Grignard reactions are a class of organometallic chemical reactions where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a variety of carbonyl groups to form alcohols .Physical And Chemical Properties Analysis
M-Tolylmagnesium chloride is a yellow to red to brown solution . It has a density of 0.956 g/mL at 25 °C . The concentration of m-Tolylmagnesium chloride in THF is typically 1.0 M .Applications De Recherche Scientifique
Environmental Science
Lastly, m-Tolylmagnesium chloride may find applications in environmental science, particularly in the study of organic pollutants. It can be used to synthesize analogs of environmental toxins for research purposes, aiding in the understanding of their behavior and effects.
Each of these applications leverages the unique chemical properties of m-Tolylmagnesium chloride , particularly its reactivity and the ability to introduce the m-tolyl group into various molecules. This analysis is based on the general properties and uses of Grignard reagents in scientific research .
Safety and Hazards
Mécanisme D'action
Target of Action
m-Tolylmagnesium chloride, also known as a Grignard reagent , is a type of organomagnesium compound. The primary targets of m-Tolylmagnesium chloride are electrophilic carbon atoms present in carbonyl groups . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O .
Mode of Action
The mode of action of m-Tolylmagnesium chloride involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The carbon-magnesium bond in m-Tolylmagnesium chloride is polar, with the carbon being nucleophilic. This allows the carbon to attack the electrophilic carbon in the carbonyl group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The interaction between m-Tolylmagnesium chloride and a carbonyl compound is a key step in many biochemical pathways, particularly in the synthesis of alcohols, carboxylic acids, and other similar compounds . The resulting changes can lead to the formation of complex organic molecules from simpler precursors .
Pharmacokinetics
It’s important to note that as a grignard reagent, it is highly reactive and sensitive to moisture and air .
Result of Action
The result of the action of m-Tolylmagnesium chloride is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide range of organic compounds, including alcohols and carboxylic acids . The exact molecular and cellular effects depend on the specific reactants and reaction conditions .
Action Environment
The action of m-Tolylmagnesium chloride is highly dependent on the reaction environment. It is sensitive to moisture and air, and therefore must be handled under an inert atmosphere . The reaction typically takes place in an anhydrous solvent, such as diethyl ether or tetrahydrofuran . The temperature of the reaction can also influence the rate and outcome of the reaction .
Propriétés
IUPAC Name |
magnesium;methylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDAONIIDXWYSC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[C-]=C1.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Tolylmagnesium chloride | |
CAS RN |
121905-60-0 | |
| Record name | m-Tolylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




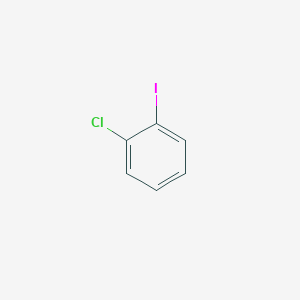
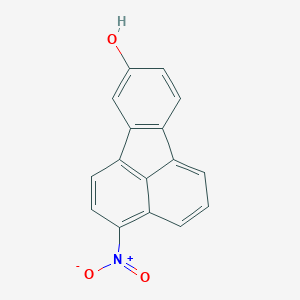
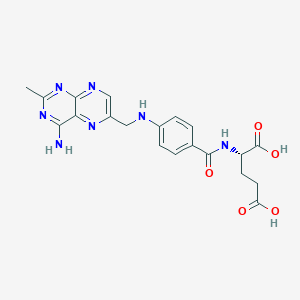
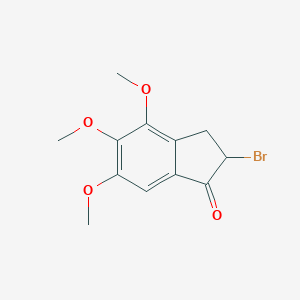


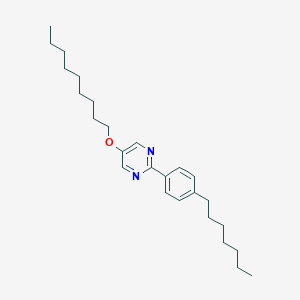

![3-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B47308.png)
